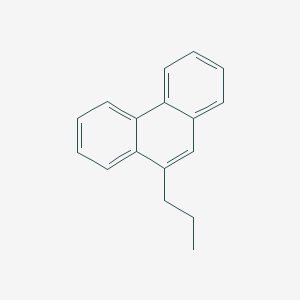

Phenanthrene, 9-propyl-

Descripción general

Descripción

Phenanthrene, 9-propyl- is a useful research compound. Its molecular formula is C17H16 and its molecular weight is 220.31 g/mol. The purity is usually 95%.

The exact mass of the compound Phenanthrene, 9-propyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenanthrene, 9-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenanthrene, 9-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Phenanthrene, 9-propyl- (C17H16), is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its cytotoxicity, anti-inflammatory effects, and neuroprotective potential, while also examining relevant case studies and research findings.

Overview of Phenanthrene Derivatives

Phenanthrene derivatives are known for their diverse biological activities. The compound 9-propyl-phenanthrene is structurally related to other phenanthrenes that exhibit significant pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective actions. Research indicates that these compounds can interact with various biological pathways, making them potential candidates for therapeutic applications.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that phenanthrene derivatives possess notable antiproliferative activities against cancer cell lines. For instance, a study assessed the cytotoxic effects of several phenanthrene derivatives on THP-1 monocytic leukemia cells. The results indicated that compounds derived from phenanthrene exhibited strong cytotoxicity with IC50 values below 15 µM for most compounds tested. Notably, the most effective compounds had IC50 values of 3 µM (compound 4), 5 µM (compound 7), and 6 µM (compound 6) .

Table 1: Cytotoxicity of Phenanthrene Derivatives

| Compound | IC50 (µM) |

|---|---|

| 1 | >100 |

| 2 | 10 |

| 3 | 13 |

| 4 | 3 |

| 5 | 11 |

| 6 | 6 |

| 7 | 5 |

| 8 | 10 |

| 9 | >20 |

Anti-Inflammatory Properties

In addition to their cytotoxic effects, phenanthrene derivatives have been shown to possess anti-inflammatory properties. A study evaluated the ability of these compounds to inhibit reactive oxygen species (ROS) production in leukocytes. Four phenanthrene derivatives significantly inhibited ROS production in a dose-dependent manner, further supporting their potential as anti-inflammatory agents .

Neuroprotective Activity

The neuroprotective potential of phenanthrene derivatives has also been explored. A novel derivative, propyl-3-hydroxy-10,13-dimethyl-phenanthrene-17-carboxylate (designated A-1), exhibited significant antioxidant activity in vitro. It demonstrated higher antioxidant activity compared to plant extracts in assays such as DPPH and reducing power assays. Additionally, A-1 showed promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

- Cytotoxicity on Cancer Cell Lines : A comprehensive study focused on the antiproliferative effects of various phenanthrene derivatives revealed that many exhibit significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Effects : Research on the neuroprotective activities of novel phenanthrene derivatives highlighted their role in inhibiting oxidative stress and promoting neuroprotection through AChE inhibition .

- Microbial Degradation : Another aspect of research has focused on the microbial degradation of phenanthrene by specific bacterial strains capable of utilizing it as a carbon source. This process not only demonstrates the environmental relevance of phenanthrene but also its metabolic pathways involving various intermediates .

Propiedades

IUPAC Name |

9-propylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWHTUVAMGYSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168821 | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-03-2 | |

| Record name | 9-Propyl-phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PROPYL-PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3X295MYZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.